3-Bromo-4,5-dihydroxybenzoic acid
Overview
Description
3-Bromo-4,5-dihydroxybenzoic acid is a brominated derivative of dihydroxybenzoic acid. It's an intermediate in pharmaceutical synthesis and has been studied for its molecular structure and reactivity.
Synthesis Analysis
- Xu Dong-fang (2000) outlined the preparation of a related compound, 4-bromo-3,5-dihydroxybenzoic acid, starting from 3,5-dihydroxybenzoic acid (Xu Dong-fang, 2000).
Molecular Structure Analysis
- Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, contributing to the understanding of its molecular structure (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
- The reactivity of 3,5-dihydroxybenzoic acid and its bromo derivative has been studied in the context of supramolecular assemblies, indicating specific interactions and hydrogen bonding patterns (Varughese & Pedireddi, 2006).
Physical Properties Analysis
- The crystal structures of related bromo compounds, such as those studied by Smith and Lynch (2013), offer insights into the physical properties of brominated benzoic acids (Smith & Lynch, 2013).
Chemical Properties Analysis
- Raffo et al. (2016) investigated 4-bromo-3,5-di(methoxy)benzoic acid, revealing insights into the chemical properties and interactions of brominated benzoic acids (Raffo et al., 2016).
Scientific Research Applications
Intermediate for Medicinal Synthesis : 3-Bromo-4,5-dihydroxybenzoic acid serves as an intermediate for preparing pyrimidine medicaments, highlighting its importance in pharmaceutical synthesis (Xu Dong-fang, 2000).
Molecular Recognition Studies : This compound and its derivatives have been used in molecular recognition studies. These studies involve the synthesis and structural analysis of molecular adducts, revealing the interaction patterns between the compound and various N-donor compounds (S. Varughese & V. Pedireddi, 2006).
Study of Bromophenol Derivatives : In research involving marine algae, derivatives of 3-Bromo-4,5-dihydroxybenzoic acid were studied for their potential biological activities. These studies contribute to understanding the chemical diversity and potential applications of natural products from marine sources (Jielu Zhao et al., 2004).
Herbicide Resistance in Plants : Research has shown that expression of a gene that converts bromoxynil (a herbicide) to 3-Bromo-4,5-dihydroxybenzoic acid in plants can confer resistance to the herbicide. This has implications for the development of herbicide-resistant crops (D. Stalker et al., 1988).
Separation of Phenolic Compounds : 3-Bromo-4,5-dihydroxybenzoic acid has been used to study the reactive extraction of similar phenolic compounds. This research is significant for the environmental and industrial processing of phenolic pollutants and their removal from waste streams (F. M. Antony & K. Wasewar, 2019).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTQCHNCFZFEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210123 | |
Record name | Protocatechuic acid, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dihydroxybenzoic acid | |
CAS RN |
61203-46-1 | |
Record name | 3-Bromo-4,5-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61203-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protocatechuic acid, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protocatechuic acid, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4,5-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.